1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a combination of fluorophenyl, thiadiazolyl, and hexahydrochromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, thiadiazole derivatives, and chromeno-pyrrole precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the hexahydrochromeno-pyrrole core.
Condensation: reactions to attach the thiadiazolyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability: considerations to ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-bromophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H16FN3O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H16FN3O3S/c20-11-7-5-10(6-8-11)15-14-16(24)12-3-1-2-4-13(12)26-17(14)18(25)23(15)19-22-21-9-27-19/h5-9,12-13,15H,1-4H2 |
InChI Key |
BMAGFPJQTOCHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NN=CS5 |
Origin of Product |
United States |
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